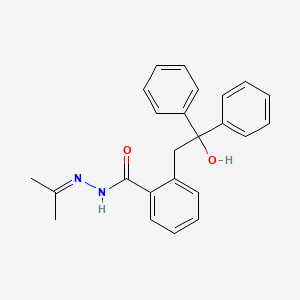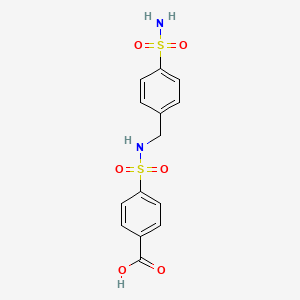
4-((((4-(Aminosulfonyl)phenyl)methyl)amino)sulfonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((((4-(Aminosulfonyl)phenyl)methyl)amino)sulfonyl)benzoic acid is a complex organic compound with the molecular formula C14H13NO4S. This compound is characterized by the presence of both sulfonyl and amino groups attached to a benzoic acid core. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((((4-(Aminosulfonyl)phenyl)methyl)amino)sulfonyl)benzoic acid typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonamide with formaldehyde and benzoic acid under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the final product.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the industrial synthesis include sulfuric acid, formaldehyde, and benzoic acid. The process is typically carried out in a controlled environment to prevent any side reactions.
Chemical Reactions Analysis
Types of Reactions
4-((((4-(Aminosulfonyl)phenyl)methyl)amino)sulfonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-((((4-(Aminosulfonyl)phenyl)methyl)amino)sulfonyl)benzoic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((((4-(Aminosulfonyl)phenyl)methyl)amino)sulfonyl)benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Methylphenyl)sulfonyl)amino)benzoic acid
- 4-(Aminomethyl)benzoic acid
- Benzoic acid, 4-amino-, methyl ester
Uniqueness
4-((((4-(Aminosulfonyl)phenyl)methyl)amino)sulfonyl)benzoic acid is unique due to the presence of both sulfonyl and amino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
62646-36-0 |
|---|---|
Molecular Formula |
C14H14N2O6S2 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-[(4-sulfamoylphenyl)methylsulfamoyl]benzoic acid |
InChI |
InChI=1S/C14H14N2O6S2/c15-23(19,20)12-5-1-10(2-6-12)9-16-24(21,22)13-7-3-11(4-8-13)14(17)18/h1-8,16H,9H2,(H,17,18)(H2,15,19,20) |
InChI Key |
WAEASTIJRRFHPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)C(=O)O)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


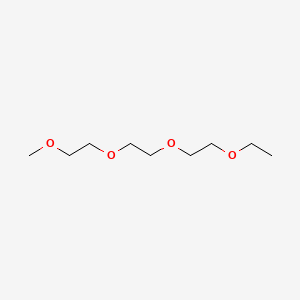
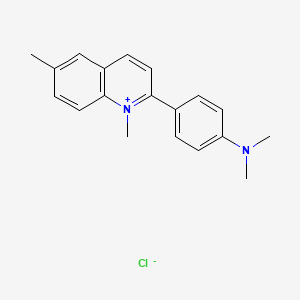
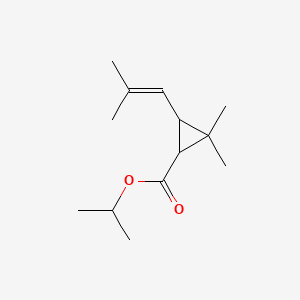
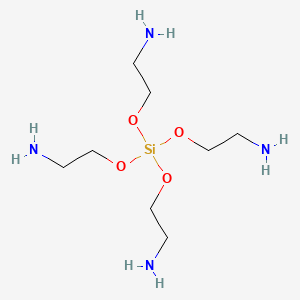


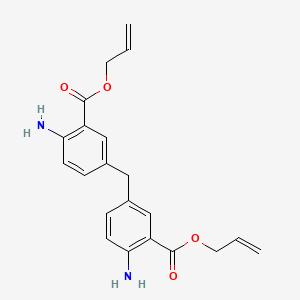
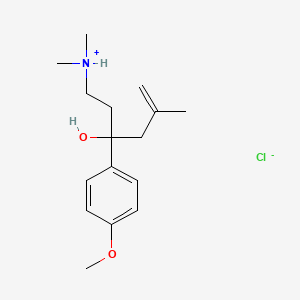

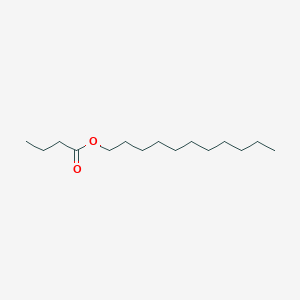
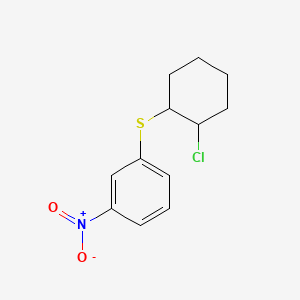
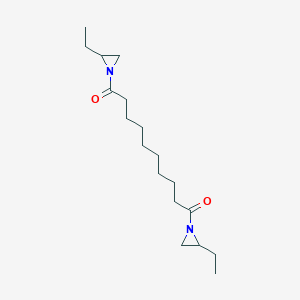
![3-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester](/img/structure/B13757968.png)
